molecular formula C16H18ClNO B13508688 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride

Cat. No.: B13508688
M. Wt: 275.77 g/mol
InChI Key: OOTZCPGWSDYXMD-UHFFFAOYSA-N
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Description

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. This compound is known for its structural similarity to dopamine, a neurotransmitter that plays a vital role in the brain’s reward system. It has been found to bind to dopamine receptors and act as a dopamine agonist, which has led to its investigation as a potential therapeutic agent for various neurological disorders, including Parkinson’s disease and Tourette’s syndrome.

Preparation Methods

The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves several steps. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Industrial production methods often involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, which improve atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . Major products formed from these reactions include 3,4-dihydro isoquinoline derivatives and other C(1)-substituted tetrahydroisoquinolines .

Scientific Research Applications

This compound has potential implications in various fields of research and industry, including drug discovery, neurochemistry, and pharmacology. It can be used as a research tool to study the dopamine system and develop new therapies for neurological disorders. Additionally, it can be used in the development of new drugs for the treatment of Parkinson’s disease, Tourette’s syndrome, and other neurological disorders.

Mechanism of Action

The mechanism of action of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves its binding to dopamine receptors and acting as a dopamine agonist. This interaction with dopamine receptors leads to the modulation of neurotransmitter release and neuronal activity, which can have therapeutic effects in neurological disorders. its low oral bioavailability and rapid metabolism limit its effectiveness as a therapeutic agent.

Comparison with Similar Compounds

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and N-benzyl tetrahydroisoquinoline . These compounds share a common structural motif and exhibit similar biological activities . 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is unique in its specific binding to dopamine receptors and its potential therapeutic applications in neurological disorders.

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17;/h1-8,18H,9-12H2;1H

InChI Key

OOTZCPGWSDYXMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O.Cl

Origin of Product

United States

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